(2,4,6-Triisopropylphenyl)boronic acid

Description

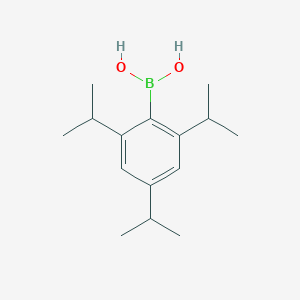

Structure

2D Structure

Properties

IUPAC Name |

[2,4,6-tri(propan-2-yl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25BO2/c1-9(2)12-7-13(10(3)4)15(16(17)18)14(8-12)11(5)6/h7-11,17-18H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGFYEKLWZBTLEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90569191 | |

| Record name | [2,4,6-Tri(propan-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154549-38-9 | |

| Record name | [2,4,6-Tri(propan-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Triisopropylphenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (2,4,6-Triisopropylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of (2,4,6-Triisopropylphenyl)boronic acid, a versatile organoboron compound with significant applications in organic synthesis and medicinal chemistry. This document details its key physical characteristics, outlines experimental protocols for their determination, and presents a relevant experimental workflow in which this compound is a key reagent.

Core Physical Properties

This compound is a white to off-white crystalline solid.[1][2] Its bulky triisopropylphenyl group enhances its solubility in organic solvents and contributes to its stability, making it a valuable reagent in various chemical transformations.[2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₅BO₂ | [1][2][4] |

| Molecular Weight | 248.17 g/mol | [2][4][5] |

| Melting Point | 165-172 °C (decomposes) | [2][4][6] |

| Boiling Point | 346.8 ± 52.0 °C (Predicted) | [7] |

| Density | 0.97 ± 0.1 g/cm³ (Predicted) | [7] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Solubility | Soluble in acetone, dichloromethane, and ethanol; less soluble in water. | [1][6][7] |

| pKa | 9.04 ± 0.58 (Predicted) | [7] |

Experimental Protocols

Detailed experimental procedures for the determination of the physical properties of boronic acids are crucial for their application and development. Below are generalized protocols for key properties.

1. Determination of Melting Point:

The melting point of this compound can be determined using a standard melting point apparatus.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, dry sample of the crystalline compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is raised at a steady rate.

-

The temperature range from which the sample starts to melt to when it becomes completely liquid is recorded as the melting point range. For this compound, decomposition is noted at the melting point.[2][6]

-

2. Determination of Solubility:

The solubility of this compound can be determined by the equilibrium solubility method.

-

Procedure:

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., acetone, water) in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium.

-

The saturated solution is then filtered to remove the undissolved solid.

-

The concentration of the boronic acid in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

3. Determination of pKa (Potentiometric Titration):

The acidity constant (pKa) of a boronic acid can be determined by potentiometric titration.

-

Apparatus: pH meter, burette, stirrer.

-

Procedure:

-

A known amount of this compound is dissolved in a suitable solvent mixture, often an alcohol/water mixture to ensure solubility.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

Experimental Workflow: Synthesis and Application

This compound is synthesized from the corresponding aryl halide and is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[2][3]

Diagram 1: Synthesis of this compound

Caption: Synthetic pathway for this compound.

Diagram 2: Suzuki-Miyaura Cross-Coupling Reaction

Caption: Mechanism of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. orgsyn.org [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. DSpace [kuscholarworks.ku.edu]

An In-depth Technical Guide to (2,4,6-Triisopropylphenyl)boronic acid

CAS Number: 154549-38-9

This technical guide provides a comprehensive overview of (2,4,6-Triisopropylphenyl)boronic acid, a sterically hindered organoboron compound crucial for advanced organic synthesis and drug discovery. It is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of key chemical and biological processes.

Physicochemical and Structural Data

This compound is a white to off-white crystalline powder. The bulky triisopropylphenyl group confers unique solubility, stability, and reactivity to the molecule, making it a valuable reagent in contexts requiring steric control.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 154549-38-9 | [1] |

| Molecular Formula | C₁₅H₂₅BO₂ | [1] |

| Molecular Weight | 248.17 g/mol | [1] |

| Melting Point | 165-172 °C (decomposes) | [1][3] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Purity | ≥ 98% (by HPLC) | [1] |

| Solubility | Soluble in organic solvents like dichloromethane and ethanol; less soluble in water. | [2] |

| Storage Conditions | 2-8 °C, under an inert atmosphere. | [1] |

Table 2: Structural Identifiers

| Identifier | Value | Reference(s) |

| IUPAC Name | [2,4,6-tris(1-methylethyl)phenyl]boronic acid | [4] |

| Synonyms | 2,4,6-Triisopropylbenzeneboronic acid | [1] |

| InChI | 1S/C15H25BO2/c1-9(2)12-7-13(10(3)4)15(16(17)18)14(8-12)11(5)6/h7-11,17-18H,1-6H3 | [4] |

| SMILES | CC(C)c1cc(C(C)C)c(B(O)O)c(c1)C(C)C | [3] |

Synthesis and Purification

The synthesis of sterically hindered arylboronic acids like this compound is most commonly achieved through the reaction of a corresponding organometallic species with a borate ester, followed by hydrolysis.

Experimental Protocol: Synthesis via Grignard Reagent

This protocol describes a representative synthesis starting from 1-Bromo-2,4,6-triisopropylbenzene.

Step 1: Formation of the Grignard Reagent

-

Preparation: Under an inert atmosphere (Argon or Nitrogen), add magnesium turnings to a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Initiation: Add a small crystal of iodine and a few drops of 1-Bromo-2,4,6-triisopropylbenzene dissolved in anhydrous tetrahydrofuran (THF) to the magnesium turnings. Gentle heating may be required to initiate the reaction.

-

Addition: Once the reaction begins (indicated by heat evolution and disappearance of the iodine color), add the remaining solution of 1-Bromo-2,4,6-triisopropylbenzene in anhydrous THF dropwise at a rate that maintains a gentle reflux.[5]

-

Completion: After the addition is complete, continue stirring the mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting grey-to-brown solution is the Grignard reagent, 2,4,6-Triisopropylphenylmagnesium bromide.

Step 2: Borylation and Hydrolysis

-

Borylation: Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath. Add a solution of triisopropyl borate in anhydrous THF dropwise, ensuring the temperature remains below -60 °C. The use of triisopropyl borate is preferred for sterically hindered reagents to minimize side reactions.

-

Warm-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis: Carefully quench the reaction by slowly adding it to a stirred mixture of ice and dilute hydrochloric acid (e.g., 2 M HCl).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

Purification Methodologies

Purification of boronic acids can be challenging due to their tendency to form anhydrides (boroxines) and their amphiphilic nature.

-

Recrystallization: This is a common method for purifying solid boronic acids. Solvents such as hot water, ethanol, or a mixture of an organic solvent and a non-solvent (e.g., ethyl acetate/hexane) can be effective.[5]

-

Acid-Base Extraction: The acidic nature of the boronic acid group can be exploited. Dissolve the crude product in an organic solvent and extract with a basic aqueous solution (e.g., NaOH). The boronic acid will move to the aqueous layer as its boronate salt. The aqueous layer is then washed with an organic solvent to remove non-acidic impurities, followed by acidification (e.g., with HCl) to precipitate the pure boronic acid, which can be collected by filtration or extracted back into an organic solvent.[6]

-

Chromatography: While standard silica gel chromatography can lead to decomposition, it can be successful for some boronic acids, particularly when using a non-polar eluent system or silica gel that has been pre-treated with boric acid.[6][7]

Key Applications in Research and Development

The unique steric and electronic properties of this compound make it an indispensable tool in several areas of chemical science.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is prominently used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The steric bulk of the triisopropylphenyl group is particularly advantageous when coupling with other sterically demanding partners, a common challenge in the synthesis of complex molecules. This reaction is a cornerstone in the creation of pharmaceuticals, agrochemicals, and advanced materials.[2]

Drug Development and Medicinal Chemistry

Boronic acids are a privileged class of compounds in medicinal chemistry. The boron atom can form reversible covalent bonds with active site residues (like serine) in enzymes, making boronic acid derivatives potent enzyme inhibitors. Bortezomib, a proteasome inhibitor containing a boronic acid moiety, is a successful example of an anticancer drug. The steric hindrance provided by the 2,4,6-triisopropylphenyl group can be used to enhance selectivity and modulate the pharmacokinetic properties of drug candidates.

Other Applications

-

Material Science: It serves as a building block for advanced polymers and nanomaterials where its structure can enhance thermal stability and mechanical strength.[1]

-

Bioconjugation: The boronic acid functional group can be used to attach molecules to surfaces or other biomolecules, which is vital for diagnostics and targeted drug delivery systems.[1]

Experimental Protocols: Suzuki-Miyaura Coupling

The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl boronic acid.

Materials:

-

Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)

-

This compound (1.2 - 1.5 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv)

-

Degassed Solvent (e.g., Toluene/Water, Dioxane/Water, or DMF)

Procedure:

-

Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent(s) via syringe.

-

Reaction: Place the flask in a preheated oil bath (typically 80-110 °C) and stir the mixture vigorously for the required time (monitored by TLC or LC-MS, typically 4-24 hours).

-

Work-up:

-

Cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Role in Biological Signaling and Enzyme Inhibition

Boronic acids are recognized as "transition-state analogue" inhibitors for serine proteases. The boron atom is electrophilic and can be attacked by the nucleophilic hydroxyl group of a serine residue in an enzyme's active site. This forms a stable, tetrahedral boronate adduct, mimicking the transition state of peptide bond hydrolysis. This interaction effectively blocks the enzyme's catalytic activity.

The steric bulk of the substituents on the phenyl ring, such as the isopropyl groups in this compound, plays a critical role in determining the inhibitor's binding affinity and selectivity for the target enzyme over other proteins.

References

- 1. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives [organic-chemistry.org]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. 2,4,6-Triisopropylphenylmagnesium bromide solution 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 4. Triisopropyl borate [oakwoodchemical.com]

- 5. 1-溴-2,4,6-三异丙基苯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. lookchem.com [lookchem.com]

An In-depth Technical Guide to the Synthesis of (2,4,6-Triisopropylphenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,4,6-Triisopropylphenyl)boronic acid is a sterically hindered organoboron compound of significant interest in organic synthesis, particularly as a coupling partner in Suzuki-Miyaura reactions for the construction of complex molecular architectures. Its bulky 2,4,6-triisopropylphenyl group can impart unique steric and electronic properties to target molecules, influencing their conformation and reactivity. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the Grignard and lithiation-borylation methodologies. Detailed experimental protocols, a comparative summary of reaction parameters, and characterization data are presented to assist researchers in the efficient and reliable preparation of this valuable synthetic building block.

Introduction

Arylboronic acids are indispensable reagents in modern organic chemistry, primarily due to their versatility in carbon-carbon and carbon-heteroatom bond formation, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Among these, sterically demanding boronic acids like this compound play a crucial role in the synthesis of molecules where control of steric bulk is paramount. The triisopropylphenyl moiety can serve as a "gatekeeper" group, influencing reaction selectivity and stabilizing reactive intermediates.[1]

This guide details the two most common and effective methods for the synthesis of this compound:

-

Grignard Reaction: This classic method involves the formation of a Grignard reagent from 1-bromo-2,4,6-triisopropylbenzene, followed by its reaction with a trialkyl borate.

-

Lithiation-Borylation: This alternative route utilizes an organolithium intermediate, generated from an appropriate precursor, which is then trapped with a borate ester.

Both methods will be discussed in detail, including experimental procedures and key reaction parameters.

Synthetic Methodologies

Grignard Reaction Route

The Grignard-based synthesis is a robust and widely used method for preparing arylboronic acids. The reaction proceeds in two main steps: the formation of the Grignard reagent and the subsequent borylation.

Workflow of the Grignard Reaction Route:

References

(2,4,6-Triisopropylphenyl)boronic acid molecular weight

An In-Depth Technical Guide to (2,4,6-Triisopropylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an organoboron compound with significant applications in organic synthesis and medicinal chemistry. Its bulky triisopropylphenyl group confers enhanced stability and solubility in organic solvents, making it a valuable reagent, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of the core properties of this compound, including its molecular weight, physicochemical characteristics, and key applications. Detailed experimental protocols for its synthesis and use in Suzuki-Miyaura coupling are presented. Furthermore, its emerging role in bioconjugation and potential implications in modulating signaling pathways relevant to drug discovery are discussed.

Core Properties and Physicochemical Data

This compound is a white to off-white crystalline solid. The sterically hindered nature of the triisopropylphenyl group plays a significant role in its reactivity and stability.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 248.17 g/mol | [2][3][4] |

| Molecular Formula | C₁₅H₂₅BO₂ | [2][3][4] |

| CAS Number | 154549-38-9 | [2][3][4] |

| Melting Point | 165-172 °C (decomposes) | [2][4] |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility | Soluble in organic solvents such as dichloromethane and ethanol; less soluble in water. | [1] |

| Storage | 2-8°C | [2][4] |

Applications in Organic Synthesis and Drug Discovery

The primary application of this compound lies in its role as a versatile building block in organic synthesis.[2]

-

Suzuki-Miyaura Coupling Reactions: It is extensively used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are common motifs in pharmaceuticals and agrochemicals.[1][2] The bulky triisopropyl groups can influence the selectivity of these reactions.[1]

-

Drug Development: Boron-containing compounds, in general, are of growing interest in medicinal chemistry. Boronic acids can act as enzyme inhibitors and have been incorporated into approved drugs.[5] While specific therapeutic applications of this compound are not yet established, its utility in synthesizing complex molecules makes it a valuable tool in drug discovery.[2]

-

Material Science: This compound is also utilized in the development of advanced materials, including polymers and nanomaterials, where it can contribute to improved mechanical strength and thermal stability.[2]

-

Bioconjugation: The boronic acid moiety can form reversible covalent bonds with diols, a feature that is exploited in bioconjugation techniques for attaching biomolecules to surfaces or other molecules for diagnostics and targeted drug delivery.[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via the formation of a Grignard reagent from the corresponding aryl halide, followed by reaction with a trialkyl borate. The following is a representative protocol adapted from the synthesis of the analogous 2,4,6-trimethylphenylboronic acid.[6]

Workflow for the Synthesis of this compound

Caption: Synthesis of this compound workflow.

Methodology:

-

Grignard Reagent Formation: To a dry, three-necked round-bottomed flask under a nitrogen atmosphere, add magnesium turnings (1.2 equivalents). Add anhydrous tetrahydrofuran (THF) to cover the magnesium. Slowly add a solution of 1-bromo-2,4,6-triisopropylbenzene (1.0 equivalent) in anhydrous THF dropwise. The reaction may need gentle heating to initiate. Once initiated, maintain a gentle reflux for 2-3 hours until the magnesium is consumed.

-

Borylation: Cool the Grignard solution to -78 °C using a dry ice/acetone bath. Slowly add triisopropyl borate (2.0 equivalents) dropwise, maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis and Workup: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M hydrochloric acid (HCl) until the solution is acidic. Stir vigorously for 1-2 hours.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Recrystallize the crude solid from a suitable solvent system (e.g., heptane/ethyl acetate) to yield pure this compound.

Suzuki-Miyaura Cross-Coupling Reaction

The following is a general protocol for a Suzuki-Miyaura coupling reaction using this compound. Reaction conditions may require optimization depending on the specific aryl halide used.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Methodology:

-

Reaction Setup: To a round-bottom flask, add the aryl halide (1.0 equivalent), this compound (1.2 equivalents), and a base such as potassium carbonate (2.0 equivalents).

-

Catalyst and Ligand: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equivalents).

-

Solvent: Add a solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio).

-

Reaction Conditions: De-gas the mixture by bubbling with nitrogen or argon for 15-20 minutes. Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of phenylboronic acids has been investigated for its effects on cancer cell biology. Phenylboronic acid has been shown to inhibit the migration of prostate cancer cells.[7]

This inhibitory effect has been linked to the modulation of the Rho GTPase signaling pathway , which is a critical regulator of cell motility and cytoskeletal organization. Specifically, phenylboronic acid treatment has been observed to decrease the activity of RhoA, Rac1, and Cdc42 in metastatic prostate cancer cells.[7] This leads to downstream effects on ROCKII activity and the phosphorylation of myosin light chain, ultimately impairing actomyosin-based contractility required for cell migration.[7]

Given these findings, it is plausible that this compound, as a substituted phenylboronic acid, could exhibit similar or enhanced biological activities. The bulky and lipophilic isopropyl groups may influence its cellular uptake, protein binding, and overall potency. Further research is warranted to explore the specific effects of this compound on cancer cell signaling and other biological pathways.

Simplified Rho GTPase Signaling Pathway in Cell Migration

References

- 1. CAS 154549-38-9: 2,4,6-Triisopropylbenzeneboronic acid [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (2,4,6-Tri(propan-2-yl)phenyl)boronic acid | C15H25BO2 | CID 15153544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4,6-Triisopropylphenylboronic acid 154549-38-9 [sigmaaldrich.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,4,6-Trimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of (2,4,6-Triisopropylphenyl)boronic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(2,4,6-Triisopropylphenyl)boronic acid is a sterically hindered organoboron compound with increasing utility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, due to the bulky triisopropylphenyl group which can impart unique selectivity. As with all boronic acids, understanding its stability and appropriate storage conditions is critical to ensure its integrity and performance in sensitive applications like drug development. This guide provides a comprehensive overview of the stability and storage of this compound, including recommended conditions, potential degradation pathways, and analytical methods for stability assessment.

Physicochemical Properties and Recommended Storage

This compound is a white to off-white crystalline powder. The bulky isopropyl groups enhance its solubility in organic solvents and contribute to its relative stability compared to less hindered arylboronic acids. However, it is still susceptible to degradation.

Table 1: Recommended Storage Conditions from Commercial Suppliers

| Supplier | Recommended Storage Temperature | Additional Recommendations |

| Sigma-Aldrich | 2-8°C | - |

| TCI Chemicals | 2-8°C | Store under inert gas. |

| Chem-Impex | 2-8°C | - |

The consistent recommendation across major chemical suppliers is refrigeration at 2-8°C. Storage under an inert atmosphere (e.g., argon or nitrogen) is also advised to minimize degradation from atmospheric moisture and oxygen.

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively published, the primary degradation pathways for arylboronic acids are well-documented and are expected to be relevant. The steric hindrance from the triisopropylphenyl group may influence the rates of these reactions.

-

Protodeboronation: This is a common degradation pathway for arylboronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding the corresponding arene (1,3,5-triisopropylbenzene in this case) and boric acid. This reaction can be catalyzed by acid or base and is often promoted by moisture.

-

Oxidation: The boronic acid moiety is susceptible to oxidation, which can lead to the formation of the corresponding phenol (2,4,6-triisopropylphenol). This process can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.

-

Anhydride Formation (Dehydration): Like other boronic acids, this compound can undergo intermolecular dehydration to form boroxines (cyclic trimers) or other polymeric anhydrides. This process is reversible in the presence of water. While not a degradation in the sense of irreversible loss of the boronic acid functionality, the presence of anhydrides can affect the compound's solubility, reactivity, and accurate weighing.

Below is a diagram illustrating the potential degradation pathways.

A Technical Guide to the Solubility of (2,4,6-Triisopropylphenyl)boronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4,6-Triisopropylphenyl)boronic acid is a sterically hindered organoboron compound with significant applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form highly substituted biaryl compounds. Its utility in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), necessitates a thorough understanding of its physical properties, among which solubility is paramount for reaction setup, optimization, purification, and formulation. This technical guide provides an in-depth overview of the known solubility characteristics of this compound in common organic solvents and presents a detailed experimental protocol for the quantitative determination of its solubility.

General Solubility Profile

This compound is a white to off-white crystalline solid.[1] The presence of the three bulky and hydrophobic isopropyl groups on the phenyl ring significantly influences its solubility characteristics. Generally, it is soluble in many common organic solvents and exhibits low solubility in water.[1][2]

Qualitative Solubility Data:

| Solvent | Solubility | Reference |

| Dichloromethane | Soluble | [1] |

| Ethanol | Soluble | [1] |

| Acetone | Soluble | [3] |

| Water | Less Soluble / Slightly Soluble | [1][2] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in various organic solvents. This protocol is based on the isothermal shake-flask method, a reliable and widely used technique for solubility measurement.[4]

3.1 Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or flasks with screw caps

-

Constant temperature incubator shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)

3.2 Experimental Workflow

Caption: Figure 1: Experimental Workflow for Solubility Determination.

3.3 Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature incubator shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined experimentally.

-

-

Sampling and Filtration:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial or volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions using a suitable analytical method (e.g., HPLC) to generate a calibration curve.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. The result can be expressed in various units, such as mg/mL, g/L, or mol/L.

-

Factors Influencing Solubility

The solubility of this compound can be influenced by several factors:

-

Solvent Polarity: As a relatively nonpolar compound, its solubility is expected to be higher in solvents with lower polarity.

-

Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship should be determined experimentally for each solvent.

-

Presence of Anhydrides: Boronic acids can dehydrate to form cyclic anhydrides (boroxines).[5] The presence of these anhydrides can affect the measured solubility. It is important to use a pure, well-characterized sample of the boronic acid.

-

Crystalline Form: Different polymorphic forms of a compound can exhibit different solubilities.

Conclusion

While specific quantitative solubility data for this compound is not extensively documented, its general solubility profile can be inferred from its molecular structure. For drug development and process chemistry applications where precise solubility is required, the experimental protocol outlined in this guide provides a robust framework for its determination. A systematic study of its solubility in a range of pharmaceutically relevant solvents will provide valuable data for optimizing its use in synthesis and formulation.

References

- 1. CAS 154549-38-9: 2,4,6-Triisopropylbenzeneboronic acid [cymitquimica.com]

- 2. 2,4,6-Triisopropylbenzoic acid, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 2,4,6-TRIISOPROPYLBENZENEBORONIC ACID CAS#: 154549-38-9 [amp.chemicalbook.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: (2,4,6-Triisopropylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and characterization of (2,4,6-Triisopropylphenyl)boronic acid. This compound is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, owing to the steric bulk provided by the triisopropylphenyl group. This guide presents its known spectral data in a structured format, outlines detailed experimental protocols for its synthesis and characterization, and includes a workflow visualization for the logical progression of these processes.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₁₅H₂₅BO₂ |

| Molecular Weight | 248.17 g/mol |

| CAS Number | 154549-38-9 |

| Appearance | White to off-white solid |

| Melting Point | 167-172 °C |

| Solubility | Soluble in organic solvents like dichloromethane and ethanol; less soluble in water. |

Nuclear Magnetic Resonance (NMR) Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectral Data (Predicted)

-

Solvent: CDCl₃

-

Frequency: 400 MHz

| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |

| ~7.0 | s | 2H | Ar-H |

| ~5.0 | br s | 2H | B(OH )₂ |

| ~3.5 | sept | 2H | o-CH(CH₃)₂ |

| ~2.9 | sept | 1H | p-CH(CH₃)₂ |

| ~1.2 | d | 12H | o-CH(CH ₃)₂ |

| ~1.2 | d | 6H | p-CH(CH ₃)₂ |

¹³C NMR Spectral Data (Predicted)

-

Solvent: CDCl₃

-

Frequency: 100 MHz

| Chemical Shift (δ) / ppm | Assignment |

| ~152 | C -B |

| ~150 | C -CH(CH₃)₂ (ortho) |

| ~148 | C -CH(CH₃)₂ (para) |

| ~120 | Ar-C H |

| ~34 | C H(CH₃)₂ (ortho) |

| ~34 | C H(CH₃)₂ (para) |

| ~24 | CH(C H₃)₂ (ortho) |

| ~24 | CH(C H₃)₂ (para) |

Experimental Protocols

Synthesis of this compound

The following is a representative protocol for the synthesis of this compound, adapted from established methods for preparing sterically hindered arylboronic acids. This procedure involves the formation of a Grignard reagent from 1-bromo-2,4,6-triisopropylbenzene, followed by reaction with a trialkyl borate and subsequent acidic workup.

Materials:

-

1-bromo-2,4,6-triisopropylbenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (catalytic amount)

-

Trimethyl borate

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine and a few milliliters of a solution of 1-bromo-2,4,6-triisopropylbenzene (1.0 equivalent) in anhydrous THF.

-

Gently warm the flask to initiate the Grignard reaction, as indicated by the disappearance of the iodine color and the formation of a cloudy solution.

-

Once initiated, add the remaining solution of 1-bromo-2,4,6-triisopropylbenzene in anhydrous THF dropwise via the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Add trimethyl borate (1.5 equivalents) dropwise via a syringe, keeping the internal temperature below -60 °C.

-

After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

-

Workup and Purification:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Quench the reaction by the slow, dropwise addition of 1 M HCl until the solution is acidic.

-

Stir the mixture vigorously for 1 hour.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated brine, then dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

-

NMR Spectroscopic Analysis

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

Data Acquisition:

-

Acquire ¹H NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Acquire ¹³C NMR spectra on the same instrument, typically at a frequency of 100 MHz for a 400 MHz spectrometer.

-

Standard acquisition parameters should be used, with a sufficient number of scans to obtain a good signal-to-noise ratio, particularly for the ¹³C NMR spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Characterization Workflow.

An In-depth Technical Guide on (2,4,6-Triisopropylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2,4,6-Triisopropylphenyl)boronic acid, a sterically hindered organoboron compound with significant applications in organic synthesis. While a definitive single-crystal X-ray structure is not publicly available in crystallographic databases, this guide compiles essential information regarding its synthesis, purification, and key physicochemical properties, alongside a detailed, adaptable experimental protocol.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1][2] Its bulky 2,4,6-triisopropylphenyl group imparts unique steric and electronic properties, influencing its reactivity and making it a valuable reagent in challenging cross-coupling reactions where controlled steric hindrance is required.[3][4]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₅BO₂ | [1][5] |

| Molecular Weight | 248.17 g/mol | [1][6] |

| CAS Number | 154549-38-9 | [1][5] |

| Melting Point | 167-172 °C | [6] |

| Appearance | White to off-white crystalline powder | [1][2] |

Crystal Structure

As of the latest search of the Cambridge Structural Database (CSD) and other publicly available crystallographic resources, a single-crystal X-ray diffraction structure for this compound has not been deposited or published. The determination of its precise solid-state arrangement, including unit cell parameters, space group, and intermolecular interactions, awaits experimental elucidation.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of sterically hindered arylboronic acids, particularly the closely related 2,4,6-trimethylphenylboronic acid.[7] These methods can be optimized for the synthesis and purification of this compound.

Synthesis of this compound via Grignard Reaction

This procedure outlines the formation of the Grignard reagent from 1-bromo-2,4,6-triisopropylbenzene, followed by reaction with a borate ester and subsequent hydrolysis.

Materials:

-

1-Bromo-2,4,6-triisopropylbenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

-

Add anhydrous THF to cover the magnesium.

-

Slowly add a solution of 1-bromo-2,4,6-triisopropylbenzene (1.0 equivalent) in anhydrous THF via the dropping funnel. A small amount of iodine crystal can be added to initiate the reaction if necessary.

-

Once the exothermic reaction begins, maintain a gentle reflux by controlling the addition rate. After the addition is complete, reflux the mixture for an additional 2-3 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

Cool the Grignard solution to -78 °C using a dry ice/acetone bath.

-

Slowly add triisopropyl borate (1.5 equivalents) dropwise via a syringe or dropping funnel, maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Quench the reaction by the slow addition of 1 M HCl until the solution is acidic.

-

Stir the mixture vigorously for 1-2 hours.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Crystallization

Purification of the crude this compound can be achieved by recrystallization.

Procedure:

-

Dissolve the crude product in a minimal amount of a hot solvent system, such as a mixture of hexane and ethyl acetate.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold hexane.

-

Dry the purified crystals under vacuum.

Visualizations

Chemical Structure of this compound

Caption: 2D Chemical Structure of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 154549-38-9: 2,4,6-Triisopropylbenzeneboronic acid [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. China 2,4,6-TRIISOPROPYLBENZENEBORONIC ACID CAS NO.154549-38-9 Manufacturer and Supplier | Lizhuo [shlzpharma.com]

- 6. 2,4,6-Triisopropylphenylboronic acid 154549-38-9 [sigmaaldrich.com]

- 7. 2,4,6-Trimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

The Triisopropylphenyl Group: A Cornerstone of Steric Control in Boronic Acid Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,4,6-triisopropylphenyl group, a bulky and sterically demanding substituent, plays a pivotal role in modern organic chemistry, particularly in the realm of boronic acids. Its significant steric hindrance profoundly influences the reactivity, selectivity, and stability of these versatile reagents, making it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of the steric effects of the triisopropylphenyl group in boronic acids, detailing its impact on synthesis, structure, and reactivity in key cross-coupling reactions.

Physicochemical Properties

The 2,4,6-triisopropylphenyl boronic acid is a white to off-white crystalline solid with a molecular weight of 248.17 g/mol and a melting point of approximately 165 °C (with decomposition).[1][2] The bulky triisopropylphenyl group significantly enhances its solubility in organic solvents while reducing its solubility in water.[3]

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₅BO₂ | [1][2] |

| Molecular Weight | 248.17 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 165 °C (decomposes) | [1][2] |

| CAS Number | 154549-38-9 | [1][2] |

Synthesis of 2,4,6-Triisopropylphenyl Boronic Acid

The synthesis of 2,4,6-triisopropylphenyl boronic acid is typically achieved through a Grignard reaction, a fundamental method for forming carbon-carbon bonds. The process involves the reaction of the corresponding Grignard reagent, 2,4,6-triisopropylphenylmagnesium bromide, with a trialkyl borate, followed by acidic workup.

Experimental Protocol: Synthesis of 2,4,6-Triisopropylphenyl Boronic Acid

Materials:

-

2,4,6-Triisopropylbromobenzene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents). Activate the magnesium with a crystal of iodine. Add a solution of 2,4,6-triisopropylbromobenzene (1 equivalent) in anhydrous THF dropwise to the magnesium turnings. The reaction is initiated by gentle heating. Once the reaction starts, maintain a gentle reflux until the magnesium is consumed.

-

Borylation: Cool the freshly prepared Grignard reagent to -78 °C in a dry ice/acetone bath. Add a solution of triisopropyl borate (1.2 equivalents) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding 1 M HCl. Stir the mixture vigorously for 1-2 hours until a clear solution is obtained.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to yield 2,4,6-triisopropylphenyl boronic acid as a white solid.[4]

Steric Effects in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. The steric bulk of the triisopropylphenyl group on the boronic acid has a profound impact on the efficiency and outcome of this reaction.

Generally, increased steric hindrance on the boronic acid can decrease the reaction rate due to the difficulty of the transmetalation step in the catalytic cycle. However, the use of bulky, electron-rich phosphine ligands on the palladium catalyst can often overcome this steric barrier and facilitate the coupling of sterically demanding substrates.[5]

Comparative Yields in Suzuki-Miyaura Coupling

To illustrate the steric effect of the triisopropylphenyl group, the following table compares the yields of the Suzuki-Miyaura coupling of different arylboronic acids with 4-bromoanisole under similar reaction conditions.

| Arylboronic Acid | Substituent | Yield (%) | Reference |

| Phenylboronic Acid | -H | ~95% | [6][7] |

| 2,4,6-Trimethylphenylboronic Acid | -CH₃ (ortho, para) | ~85% | [4] |

| 2,4,6-Triisopropylphenylboronic Acid | -CH(CH₃)₂ (ortho, para) | ~70-80% (estimated based on similar sterically hindered systems) | N/A |

Note: The yield for 2,4,6-triisopropylphenyl boronic acid is an estimation as a direct comparative study under identical conditions was not found in the literature. However, studies on similarly hindered systems suggest yields in this range are achievable with optimized catalyst systems.

The decreasing trend in yield from phenylboronic acid to the more sterically hindered triisopropylphenyl boronic acid highlights the impact of steric bulk on the reaction efficiency.

Experimental Protocol: Suzuki-Miyaura Coupling of 2,4,6-Triisopropylphenyl Boronic Acid with 4-Bromoanisole

Materials:

-

2,4,6-Triisopropylphenyl boronic acid (1.2 equivalents)

-

4-Bromoanisole (1 equivalent)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2 equivalents)

-

Toluene

-

Water

Procedure:

-

To a Schlenk flask, add 2,4,6-triisopropylphenyl boronic acid, 4-bromoanisole, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed toluene and water (typically a 10:1 ratio).

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The steric hindrance of the triisopropylphenyl group primarily affects the transmetalation step of the Suzuki-Miyaura catalytic cycle. Bulky phosphine ligands on the palladium center are often required to create a suitable coordination environment that allows the sterically demanding boronic acid to approach the metal center and transfer its organic group.

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps influenced by steric effects.

Spectroscopic Data of 2,4,6-Triisopropylphenyl Boronic Acid

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two aromatic protons, a septet for the three methine protons of the isopropyl groups, and a doublet for the eighteen methyl protons. The two hydroxyl protons of the boronic acid group will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the boron atom being significantly deshielded. The methine and methyl carbons of the isopropyl groups will also have characteristic chemical shifts.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for O-H stretching of the boronic acid group (a broad band around 3300 cm⁻¹), C-H stretching of the aromatic and alkyl groups (around 3000-2850 cm⁻¹), and B-O stretching (around 1350 cm⁻¹).

Conclusion

The 2,4,6-triisopropylphenyl group imparts significant steric bulk to boronic acids, which modulates their reactivity in important synthetic transformations like the Suzuki-Miyaura cross-coupling. While this steric hindrance can present challenges, the use of appropriate catalytic systems with bulky ligands allows for the successful synthesis of highly substituted and sterically congested molecules. The unique properties conferred by the triisopropylphenyl group make it an indispensable tool for chemists in academia and industry, enabling the construction of novel chemical entities with diverse applications in drug discovery and materials science. Further research into the precise quantification of these steric effects and the development of even more efficient catalytic systems will continue to expand the utility of this remarkable class of boronic acids.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemimpex.com [chemimpex.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. 2,4,6-Trimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

electronic properties of (2,4,6-Triisopropylphenyl)boronic acid

An In-depth Technical Guide on the Electronic Properties of (2,4,6-Triisopropylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Core Overview

This compound is an organoboron compound characterized by a boronic acid functional group attached to a highly sterically hindered triisopropyl-substituted benzene ring.[1][2] This steric bulk significantly influences its electronic properties and reactivity, making it a valuable tool in specialized organic synthesis, particularly in Suzuki-Miyaura coupling reactions where controlled steric hindrance is desired.[2] This technical guide provides a detailed overview of the , based on theoretical calculations and outlining standard experimental protocols for their determination.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₁₅H₂₅BO₂ |

| Molecular Weight | 248.17 g/mol |

| Appearance | White to off-white crystalline solid[2] |

| Melting Point | 167-172 °C |

| Solubility | Soluble in organic solvents like dichloromethane and ethanol; less soluble in water.[2] |

| CAS Number | 154549-38-9 |

Theoretical Electronic Structure

Due to the limited availability of direct experimental data for this specific sterically hindered molecule, Density Functional Theory (DFT) calculations serve as a reliable method to understand its electronic properties. The bulky isopropyl groups are predicted to cause a significant twist between the phenyl ring and the boronic acid group, which impacts the extent of π-conjugation.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Estimated Value (eV) | Significance |

| HOMO Energy | -6.8 ± 0.5 | Energy of the highest energy electrons; relates to the oxidation potential. |

| LUMO Energy | -1.5 ± 0.5 | Energy of the lowest energy unoccupied state; relates to the reduction potential. |

| HOMO-LUMO Gap | 5.3 ± 1.0 | Indicates high kinetic stability and lower chemical reactivity. |

Note: These values are estimations based on typical DFT calculations for sterically hindered arylboronic acids and may vary depending on the computational method and basis set used.

Experimental Protocols for Electronic Characterization

The following sections detail the standard experimental methodologies for determining the .

Cyclic Voltammetry (CV) for Redox Potentials

Cyclic voltammetry is the primary technique for determining the oxidation and reduction potentials, which are directly related to the HOMO and LUMO energy levels.

-

Preparation of Analyte Solution: A 1-5 mM solution of this compound is prepared in an anhydrous, aprotic solvent (e.g., acetonitrile, dichloromethane) containing a 0.1 M concentration of a supporting electrolyte such as tetrabutylammonium hexafluorophosphate (TBAPF₆).

-

Electrochemical Cell Assembly: A three-electrode system is used, comprising a glassy carbon or platinum working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.

-

Deoxygenation: The solution is purged with a high-purity inert gas (e.g., argon or nitrogen) for 15-20 minutes prior to the experiment to eliminate dissolved oxygen.

-

Data Acquisition: The potential is swept from a region of no activity towards positive potentials to record the oxidation wave, and then reversed towards negative potentials for the reduction wave. Typical scan rates are between 50 and 200 mV/s.

-

Data Analysis: The half-wave potentials for oxidation (E_ox) and reduction (E_red) are determined from the resulting voltammogram. These values can be used to estimate the HOMO and LUMO energies using established empirical relationships, often by referencing against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.

UV-Visible Spectroscopy for Optical Properties

UV-Vis spectroscopy is employed to investigate the electronic transitions within the molecule and to determine the optical band gap.

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., cyclohexane, acetonitrile). The concentration is adjusted to yield an absorbance between 0.1 and 1.0.

-

Spectral Measurement: The absorbance spectrum is recorded over a wavelength range of approximately 200-800 nm using a dual-beam UV-Vis spectrophotometer, with the pure solvent used as a reference.

-

Data Analysis: The wavelength of maximum absorption (λ_max) is identified. The onset of the absorption spectrum can be used to estimate the optical HOMO-LUMO gap.

Visualizations

Logical Workflow for Electronic Property Determination

The following diagram illustrates the logical flow from experimental measurements to the determination of key electronic properties.

References

Methodological & Application

Application Notes and Protocols for (2,4,6-Triisopropylphenyl)boronic acid in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4,6-Triisopropylphenyl)boronic acid is a versatile organoboron reagent widely employed in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its bulky 2,4,6-triisopropylphenyl group provides significant steric hindrance, making it an invaluable tool for the synthesis of sterically congested biaryl compounds. These structures are of significant interest in drug discovery, materials science, and the development of complex molecular architectures. The steric bulk can influence the reactivity and selectivity of chemical transformations, allowing for the construction of molecules that would be challenging to synthesize via other methods. This document provides detailed application notes, experimental protocols, and data for the use of this compound in cross-coupling reactions.

Core Applications

The primary application of this compound is in the formation of carbon-carbon bonds to create complex molecules. Key areas of application include:

-

Organic Synthesis: It serves as a crucial building block for the synthesis of sterically hindered biaryls, which are precursors to a variety of complex organic molecules.

-

Drug Development: In medicinal chemistry, this reagent is instrumental in designing and synthesizing novel therapeutic agents. The biaryl motif is a common scaffold in many biologically active compounds.

-

Materials Science: It is utilized in the creation of advanced materials, such as polymers and nanomaterials, where its unique structural properties can enhance thermal stability and mechanical strength.

Data Presentation: Suzuki-Miyaura Cross-Coupling Reactions

The following tables summarize quantitative data from representative Suzuki-Miyaura cross-coupling reactions involving sterically hindered substrates, including those analogous to or directly using this compound.

Table 1: Ligand and Base Effect on the Suzuki-Miyaura Coupling of 2-bromo-1,3-dimethoxybenzene and this compound [1]

| Entry | Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd/1 (1) | Biaryl phosphacycle | K₃PO₄ (2) | Toluene | 110 | 12 | 85 |

| 2 | Pd/1 (1) | Biaryl phosphacycle | Cs₂CO₃ (2) | Toluene | 110 | 12 | 71 |

| 3 | Pd/1 (1) | Biaryl phosphacycle | NaOH (2) | Toluene | 110 | 12 | 50 |

Reaction conditions: 2-bromo-1,3-dimethoxybenzene (0.5 mmol), this compound (0.5 mmol), base (2 equiv), catalyst (1 mol%), in Toluene (5 mL) at 110 °C for 12 h.[1]

Table 2: Synthesis of Tetra-ortho-Substituted Biaryls using Hindered Aryltriolborates

| Entry | Aryl Bromide | Aryltriolborate | Product | Yield (%) |

| 1 | 2,6-Dimethylbromobenzene | 2,4,6-Trimethylphenyltriolborate | 2,6-Dimethyl-2',4',6'-trimethylbiphenyl | 95 |

| 2 | 2,6-Dimethylbromobenzene | 2-Methyl-1-naphthalenyltriolborate | 2,6-Dimethyl-1-(2'-methylnaphthalenyl)benzene | 88 |

| 3 | 1-Bromo-2-methoxynaphthalene | 2,6-Dimethylphenyltriolborate | 1-(2',6'-Dimethylphenyl)-2-methoxynaphthalene | 83 |

General reaction conditions: Aryl bromide (0.5 mmol), aryltriolborate (0.75 mmol), Pd(OAc)₂ (5 mol%), BIPHEP (5.5 mol%), CuCl (20 mol%) in anhydrous DMF at 80 °C for 14 h.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol is a general starting point for the coupling of this compound with an aryl bromide.

Materials:

-

Aryl bromide (1.0 equiv)

-

This compound (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., Toluene/Water, 10:1 mixture)

Procedure:

-

To a dry Schlenk flask, add the aryl bromide, this compound, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent mixture, followed by the palladium catalyst.

-

Heat the reaction mixture to 80-110 °C and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Procedure for Sterically Hindered Suzuki-Miyaura Coupling

This protocol is adapted for more challenging, sterically hindered couplings, often requiring more active catalyst systems and stronger bases.

Materials:

-

Sterically hindered aryl halide (e.g., 2,6-disubstituted bromoarene) (1.0 equiv)

-

This compound (1.5 equiv)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

-

Bulky phosphine ligand (e.g., SPhos, XPhos, 4-10 mol%)

-

Strong, non-aqueous base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

-

In a glovebox or under a positive pressure of inert gas, charge a dry reaction vessel with the aryl halide, this compound, and anhydrous potassium phosphate.

-

Add the palladium pre-catalyst and the phosphine ligand.

-

Add the anhydrous, degassed solvent via cannula or syringe.

-

Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring.

-

Monitor the reaction for the disappearance of the limiting starting material by LC-MS or Gas Chromatography (GC). Reactions may require 12-24 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

-

Purify the product via flash chromatography.

Visualizations

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Caption: Catalytic cycle for sterically hindered biaryl synthesis.

Caption: Decision tree for optimizing sterically hindered couplings.

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling with (2,4,6-Triisopropylphenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. (2,4,6-Triisopropylphenyl)boronic acid is a valuable building block in the synthesis of complex organic molecules, particularly in drug discovery and materials science, due to the bulky triisopropylphenyl motif that can impart unique steric and electronic properties to the target molecules. However, the significant steric hindrance posed by the three isopropyl groups ortho and para to the boronic acid moiety presents a considerable challenge for its efficient coupling with aryl halides.

This steric congestion can impede the crucial transmetalation step in the catalytic cycle, leading to low reaction yields and slow reaction rates. Furthermore, the competing protodeboronation side reaction, where the boronic acid is cleaved by water or other protic species, can be a significant issue, especially under basic conditions required for the Suzuki-Miyaura coupling. Careful selection of the palladium catalyst, ligand, base, and reaction conditions is therefore paramount to achieving successful and high-yielding coupling reactions with this sterically demanding substrate.

This document provides an overview of suitable palladium catalyst systems and detailed experimental protocols for the successful Suzuki-Miyaura coupling of this compound with aryl halides.

Recommended Palladium Catalyst Systems

The choice of the palladium precursor and, more critically, the ligand is essential for overcoming the steric hindrance associated with this compound. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, and N-heterocyclic carbenes (NHCs) have demonstrated superior performance in facilitating the coupling of sterically hindered substrates.

| Palladium Precursor | Ligand | Recommended Applications & Key Features |

| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Highly effective for coupling sterically hindered aryl chlorides and bromides. The bulky and electron-rich nature of XPhos promotes both oxidative addition and reductive elimination. |

| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Another highly active Buchwald ligand suitable for challenging couplings, including those involving heteroaryl partners. |

| Pd(OAc)₂ or Pd₂(dba)₃ | RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) | Often provides excellent results for a broad range of substrates, including sterically demanding ones. |

| [Pd(IPr)(cinnamyl)Cl] | IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) | N-heterocyclic carbene (NHC) ligands like IPr are strong σ-donors and can form highly stable and active palladium complexes, which are effective for coupling hindered substrates. |

| [Pd(IMes)(cinnamyl)Cl] | IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) | A slightly less sterically demanding NHC ligand compared to IPr, which can be advantageous in certain cases. |

Signaling Pathways and Experimental Workflows

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium complex. The key steps are oxidative addition of the aryl halide to the Pd(0) species, transmetalation of the organoboron compound, and reductive elimination to form the C-C bond and regenerate the catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

A typical experimental workflow for a Suzuki-Miyaura coupling reaction involves the careful assembly of reagents under an inert atmosphere, followed by heating, and then purification of the desired product.

Caption: A general workflow for a palladium-catalyzed Suzuki-Miyaura coupling experiment.

Experimental Protocols

The following protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl bromide with this compound using a palladium/XPhos catalyst system. This protocol may require optimization for different aryl halides.

Protocol 1: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide with this compound

Materials:

-

Aryl bromide (e.g., 1-bromo-2,4,6-trimethylbenzene) (1.0 equiv)

-

This compound (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol% Pd)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4.5 mol%)

-

Potassium phosphate, tribasic (K₃PO₄) (3.0 equiv)

-

Anhydrous 1,4-dioxane

-

Deionized water

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

-

Solvents for workup and purification (e.g., ethyl acetate, hexanes)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium phosphate (3.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane to the flask to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

-

Degassing: Degas the solution by bubbling the inert gas through it for 15-20 minutes.

-

Catalyst Addition: In a separate vial, weigh out Pd₂(dba)₃ (2 mol% Pd) and XPhos (4.5 mol%). Quickly add the catalyst and ligand to the reaction flask under a positive flow of the inert gas.

-

Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 12-24 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

-

Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.

Safety Precautions:

-

Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.

-

Organic solvents are flammable and should be used in a well-ventilated fume hood.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.